molecular formula C23H19BrFNO6 B11212147 Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11212147
M. Wt: 504.3 g/mol
InChI Key: CJFFSQXWPOGXSZ-UHFFFAOYSA-N
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Description

Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials include 6-bromo-1,3-benzodioxole, 4-fluorobenzyl bromide, and dimethyl acetylenedicarboxylate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar pharmacological properties.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridines. The presence of the bromo and fluorobenzyl groups may enhance its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C23H19BrFNO6

Molecular Weight

504.3 g/mol

IUPAC Name

dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H19BrFNO6/c1-29-22(27)16-10-26(9-13-3-5-14(25)6-4-13)11-17(23(28)30-2)21(16)15-7-19-20(8-18(15)24)32-12-31-19/h3-8,10-11,21H,9,12H2,1-2H3

InChI Key

CJFFSQXWPOGXSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2Br)OCO3)C(=O)OC)CC4=CC=C(C=C4)F

Origin of Product

United States

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